molecular formula C14H21N B12099277 N-[(2,4-dimethylphenyl)methyl]cyclopentanamine

N-[(2,4-dimethylphenyl)methyl]cyclopentanamine

Cat. No.: B12099277
M. Wt: 203.32 g/mol
InChI Key: SWFZTJPZNRCEKM-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylphenyl)methyl]cyclopentanamine is an organic compound with the molecular formula C14H21N It is a derivative of cyclopentanamine, where the amine group is substituted with a 2,4-dimethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylphenyl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylphenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2,4-dimethylphenyl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,4-dimethylphenyl)methyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-[(2,4-dimethylphenyl)methyl]cyclopropanamine: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.

Uniqueness

N-[(2,4-dimethylphenyl)methyl]cyclopentanamine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with similar compounds.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]cyclopentanamine

InChI

InChI=1S/C14H21N/c1-11-7-8-13(12(2)9-11)10-15-14-5-3-4-6-14/h7-9,14-15H,3-6,10H2,1-2H3

InChI Key

SWFZTJPZNRCEKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC2CCCC2)C

Origin of Product

United States

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